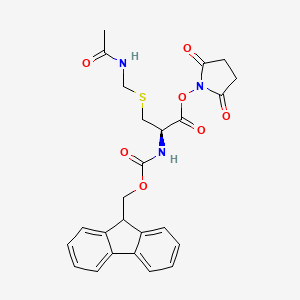

Fmoc-cys(acm)-OSu

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O7S/c1-15(29)26-14-36-13-21(24(32)35-28-22(30)10-11-23(28)31)27-25(33)34-12-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,20-21H,10-14H2,1H3,(H,26,29)(H,27,33)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKULFXHPZSDOLA-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCSC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Fmoc Solid Phase Peptide Synthesis Strategy

The utility of Fmoc-Cys(Acm)-OSu is best understood within the framework of the Fmoc Solid-Phase Peptide Synthesis (SPPS) strategy. Introduced by Carpino and Han, Fmoc SPPS is a dominant methodology for the chemical synthesis of peptides. nih.govrsc.org The process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support, typically a polymer resin. rsc.org

The Fmoc SPPS cycle relies on an orthogonal protection scheme, where different classes of protecting groups are removed under distinct chemical conditions. nih.gov Key features of this strategy include:

Nα-Amine Protection : The α-amino group of the incoming amino acid is protected by the base-labile Fmoc group. This group is stable under acidic conditions but is efficiently removed with a mild organic base, most commonly piperidine (B6355638). peptide.com

Side-Chain Protection : The reactive side chains of the amino acids are protected by groups that are stable to the basic conditions of Fmoc removal but are cleaved by acid, typically trifluoroacetic acid (TFA). nih.govpeptide.com

Cleavage : At the end of the synthesis, the completed peptide is cleaved from the resin support, and the acid-labile side-chain protecting groups are removed simultaneously using a strong acid cocktail, often containing TFA and scavengers. peptide.com

This compound is engineered to integrate seamlessly into this strategy. The Fmoc group on its α-amine conforms to the standard N-terminal protection used in the synthesis. The critical component is the acetamidomethyl (Acm) group protecting the cysteine's thiol side-chain. The Acm group is exceptionally robust and is stable to both the repetitive piperidine treatments for Fmoc removal and the final TFA-based cleavage from the resin. adventchembio.combachem.com This stability classifies Acm as a highly orthogonal protecting group, allowing the fully assembled peptide to be isolated with the cysteine thiol still protected. bachem.comsigmaaldrich.com The N-hydroxysuccinimide (OSu) ester serves as a pre-activated carboxylic acid, facilitating efficient peptide bond formation by reacting readily with the free N-terminal amine of the resin-bound peptide chain. thieme-connect.comnih.gov

| Functional Group | Abbreviation | Role in this compound | Removal Condition |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Nα-amino group protection | Base (e.g., 20% Piperidine in DMF) peptide.com |

| Acetamidomethyl | Acm | Side-chain thiol protection | Iodine, silver salts, or mercury(II) acetate (B1210297) adventchembio.comsigmaaldrich.com |

| N-Hydroxysuccinimide ester | OSu | Carboxyl group activation for coupling | Reacts with amine; no removal step needed |

Role in Cysteine Residue Incorporation into Peptide Chains

The primary function of Fmoc-Cys(Acm)-OSu is to serve as a carrier for the controlled incorporation of a cysteine residue at a specific position within a growing peptide sequence. chemimpex.com Cysteine's thiol (-SH) side-chain is highly nucleophilic and susceptible to oxidation, making its protection essential during the iterative steps of peptide synthesis to prevent unwanted side reactions, most notably premature and uncontrolled disulfide bond formation. adventchembio.com

The Acm group provides this crucial protection. Its stability throughout the entire SPPS process ensures that the cysteine's thiol group remains inert during both the deprotection of the N-terminal Fmoc group and the coupling of subsequent amino acids. adventchembio.com The OSu ester at the C-terminus of the molecule makes it an "active ester." wikipedia.org Active esters are highly reactive towards nucleophiles like the primary amine at the N-terminus of the growing peptide chain. nih.gov This pre-activation allows for direct and efficient formation of a stable amide (peptide) bond, incorporating the Cys(Acm) residue into the sequence. While in standard automated SPPS the corresponding carboxylic acid (Fmoc-Cys(Acm)-OH) is more commonly used in conjunction with coupling agents, the OSu derivative is valuable for specific applications, including solution-phase synthesis and fragment condensation. google.comoup.com

Significance in Disulfide Rich Peptide Architectures and Conformational Control

This compound as a Building Block in Solid-Phase Peptide Synthesis (SPPS)

This compound finds its primary application as a building block in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the stepwise assembly of peptides on a solid support. The Acm group provides stable protection for the cysteine thiol under the basic conditions required for Fmoc group removal (typically with piperidine) and the acidic conditions often used for final cleavage from the resin. thieme-connect.denih.gov This orthogonality is a key advantage, allowing for the selective deprotection of the thiol group at a later stage to facilitate disulfide bond formation. The use of the OSu active ester, while less common in modern automated SPPS compared to in situ activation methods, offers a stable and reactive form of the amino acid derivative. chempep.combachem.com

Optimization of Coupling Efficiency and Reaction Kinetics

Achieving high coupling efficiency is paramount in SPPS to ensure the desired peptide is the major product. Several factors influence the coupling efficiency and reaction kinetics of this compound.

Key factors for optimizing the coupling of this compound include:

Temperature Control: Maintaining a controlled temperature, often in the range of 0–10°C during the initial activation and coupling phases, can help to minimize potential side reactions. In some automated protocols, however, temperatures may be elevated to increase reaction speed, though this must be balanced against the risk of side reactions. rsc.org For cysteine residues, lower coupling temperatures (e.g., 50°C instead of a standard 75°C) are sometimes employed to reduce the risk of racemization. peptidetherapeutics.org

Reaction Time: The time allowed for the coupling reaction is a critical parameter. While longer reaction times can favor completion, they also increase the risk of side reactions. Monitoring the reaction progress is therefore essential to determine the optimal coupling time. peptidetherapeutics.org

Reagent Concentration: The concentration of the activated amino acid and the equivalents used relative to the free amine on the resin are crucial. Using an excess of the activated amino acid helps to drive the reaction to completion. peptide.com

Influence of Coupling Reagents and Activators

While this compound is already an active ester, its coupling can be further influenced by the presence of additional coupling reagents and activators, particularly when comparing its performance to the in situ activation of Fmoc-Cys(Acm)-OH.

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), have long been used as activators in peptide synthesis. bachem.comresearchgate.net They react with the carboxylic acid of an Fmoc-amino acid to form a highly reactive O-acylisourea intermediate. acs.org However, this intermediate can undergo side reactions, including racemization.

To mitigate these side reactions, benzotriazole (B28993) derivatives like 1-hydroxybenzotriazole (B26582) (HOBt) and its aza-analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are commonly used as additives. chempep.comuef.fi These additives react with the O-acylisourea to form a more stable and selective active ester, reducing the extent of racemization. chempep.comuef.fi The combination of DIC with HOBt or Oxyma Pure is considered an effective method for minimizing racemization, especially for sensitive residues like cysteine. bachem.com

Uronium/aminium salt-based coupling reagents, such as HBTU, TBTU, and HATU, which are derived from benzotriazoles, have become very popular in SPPS. chempep.combachem.com These reagents facilitate rapid and efficient couplings. acs.org However, they require the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), which can increase the risk of racemization for sensitive amino acids like cysteine. nih.govchempep.com

Table 1: Common Coupling Reagents and Their Impact on Cysteine Coupling

| Coupling Reagent/System | Base Required | General Efficiency | Racemization Risk for Cysteine |

| DCC/HOBt | No | Good | Low to Moderate |

| DIC/HOBt | No | Good | Low |

| DIC/Oxyma Pure | No | High | Very Low |

| HBTU/DIPEA | Yes | High | High nih.gov |

| HATU/DIPEA | Yes | Very High | High acs.org |

| PyBOP/DIPEA | Yes | High | High nih.gov |

This table provides a general overview. The actual outcome can be sequence and condition-dependent.

Additives play a crucial role in enhancing coupling efficiency and minimizing side reactions.

HOBt and HOAt: As mentioned, HOBt and HOAt are standard additives used with carbodiimides to suppress racemization and improve coupling rates by forming active esters. chempep.comuef.fi HOAt has been shown to be particularly effective in accelerating acylation and reducing racemization. chempep.com

Oxyma Pure: Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) is a more recent additive that has gained popularity as a superior alternative to HOBt. acs.orgcsic.es It has been shown to be highly effective at suppressing racemization and enhancing coupling efficiency when used in combination with carbodiimides. acs.orgcsic.es Its derivative, COMU, is an efficient uronium salt coupling reagent, though it has some stability limitations in DMF. acs.org

Bases: In methods requiring a base, such as those using uronium/aminium salts, the choice of base is critical. DIPEA is commonly used, but it can promote racemization. chempep.com Weaker bases like 2,4,6-collidine have been recommended as substitutes to mitigate this issue, particularly for racemization-prone residues. chempep.commesalabs.com

Carbodiimides and Benzotriazole Derivatives in Amide Bond Formation

Solvent System Considerations in this compound Coupling

The choice of solvent is a critical factor that influences all aspects of SPPS, including swelling of the resin support, solubility of reagents, and reaction kinetics.

Dimethylformamide (DMF): DMF is the most common solvent used in Fmoc-SPPS due to its excellent solvating properties for both the growing peptide chain and the reagents, as well as its ability to swell polystyrene-based resins effectively. acs.org

Dichloromethane (B109758) (DCM): DCM is often used in combination with DMF. chempep.com While DCM is an optimal solvent for the activation step with carbodiimides, the subsequent coupling step often proceeds more rapidly in the more polar DMF. chempep.com Therefore, mixtures of DCM and DMF are frequently employed. chempep.com The rate of iodine-mediated oxidation of Cys(Acm) is also highly solvent-dependent, being much slower in non-polar solvents like DCM compared to polar solvents.

Alternative "Green" Solvents: In recent years, there has been a push towards more sustainable solvents. N-butylpyrrolidinone (NBP) has been identified as a potential replacement for DMF in some applications. acs.org Other solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone have also been explored, demonstrating successful synthesis on certain resin types. acs.org

Methodologies for Monitoring Peptide Coupling Reactions

Ensuring that each coupling reaction goes to completion is essential for the successful synthesis of long peptides. Several qualitative and quantitative methods are used to monitor the progress of the coupling reaction.

Colorimetric Tests: Qualitative colorimetric tests are frequently used to detect the presence of unreacted primary and secondary amines on the resin.

Kaiser (Ninhydrin) Test: This is a widely used test that is very sensitive for detecting primary amines. A positive result (a dark blue bead color) indicates an incomplete coupling. peptide.com

Chloranil Test: This test can be used to detect secondary amines, for which the Kaiser test is not effective.

UV-Vis Spectroscopy: The deprotection of the Fmoc group releases dibenzofulvene, which has a strong UV absorbance. chempep.comsemanticscholar.org By monitoring the UV absorbance of the piperidine (B6355638) solution used for deprotection, the completion of the previous coupling step can be inferred. A consistent and expected level of absorbance indicates successful coupling and deprotection in the preceding cycle.

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): For critical syntheses, a small sample of the peptide-resin can be cleaved and analyzed by analytical HPLC and MS. chempep.com This provides the most accurate assessment of the reaction's success by confirming the mass of the desired product and identifying any deletion or modified sequences.

Strategies for Disulfide Bond Formation via Fmoc-Cys(Acm)-Derived Peptides

Once a peptide containing one or more Cys(Acm) residues is assembled, the Acm group must be removed to unmask the thiol, which can then be oxidized to form a disulfide bridge (cystine). The stability of the Acm group necessitates specific deprotection methods, which often simultaneously induce oxidation to form the desired disulfide bond. researchgate.net These strategies can be broadly categorized into on-resin and solution-phase approaches, each offering distinct advantages for the synthesis of cyclic and multi-disulfide peptides.

Performing the cyclization while the peptide is still anchored to the solid support is an efficient strategy that leverages the principle of "pseudo-dilution." nih.gov This effect, where the resin matrix isolates peptide chains from one another, favors intramolecular reactions and minimizes the formation of intermolecular dimers or polymers. This approach streamlines the synthetic workflow by reducing the number of post-cleavage purification steps.

Iodine (I₂) is the most widely employed reagent for the simultaneous deprotection of Acm groups and the formation of a disulfide bond. peptide.comgoogle.com The reaction is typically performed by treating the resin-bound peptide, which contains two Cys(Acm) residues, with an excess of iodine in solvents like N,N-dimethylformamide (DMF), acetic acid (AcOH), or methanol/HCl mixtures. researchgate.netnii.ac.jp

The mechanism is initiated by the electrophilic attack of iodine on the sulfur atom of the Acm group, leading to a sulfenyl iodide intermediate. A subsequent intramolecular attack by the second Cys(Acm) residue's sulfur on this intermediate, or the formation of two sulfenyl iodide species that then combine, results in the formation of the disulfide bond and the release of the Acm group components. The reaction is generally rapid, often completing within 30 to 120 minutes. sigmaaldrich.com However, a significant drawback of iodine is its potential to cause side reactions, such as the irreversible iodination or oxidation of sensitive amino acid residues like tryptophan (Trp), tyrosine (Tyr), and methionine (Met). researchgate.netnih.gov Careful control of reaction time and quenching of excess iodine with a reducing agent like ascorbic acid or sodium thiosulfate (B1220275) is crucial to minimize these undesired modifications. researchgate.netsigmaaldrich.com

Thallium(III) trifluoroacetate (B77799) [Tl(CF₃CO₂)₃] is a potent alternative oxidizing agent for effecting Acm removal and disulfide bond formation. thermofisher.com It can be used for both on-resin and solution-phase cyclizations. In the context of on-resin synthesis, the reaction is typically carried out in DMF, a solvent that promotes good resin swelling. Thallium(III) is a strong oxidant that efficiently converts two Cys(Acm) residues into a cystine bridge. sigmaaldrich.com One of the main advantages of Tl(CF₃CO₂)₃ is its high reactivity, which can lead to faster and cleaner conversions compared to some other methods. However, its use is severely limited by the extreme toxicity of thallium compounds, which pose significant handling and disposal challenges. nih.gov

| Oxidizing Agent | Typical On-Resin Conditions | Advantages | Disadvantages & Side Reactions |

|---|---|---|---|

| Iodine (I₂) | Excess I₂ in solvents like DMF, AcOH, or MeOH/HCl. researchgate.netnii.ac.jp | Widely used, effective, rapid reaction. google.comsigmaaldrich.com | Can cause oxidation/iodination of sensitive residues (Trp, Tyr, Met). researchgate.netnih.gov Requires quenching step. researchgate.net |

| Thallium(III) Trifluoroacetate (Tl(CF₃CO₂)₃) | Tl(CF₃CO₂)₃ in DMF. | Highly reactive and efficient. sigmaaldrich.com | Extremely toxic, posing significant safety and disposal issues. nih.gov |

| N-Chlorosuccinimide (NCS) | NCS in DMF, reaction often complete in <15 min. mdpi.comacs.org | Very fast, compatible with Trp and Met, compatible with Trt group. mdpi.comacs.org | Can be less selective if not used under optimized conditions. nih.gov |

An alternative to on-resin cyclization is to first cleave the linear peptide from the solid support with its Acm groups intact. rsc.org This is achieved using a standard cleavage cocktail, such as 95% TFA, which removes most other side-chain protecting groups but leaves the Cys(Acm) residues untouched. sigmaaldrich.com The crude linear peptide can then be purified by high-performance liquid chromatography (HPLC), which is a major advantage of this approach as it ensures that a high-purity precursor is used for the cyclization step. rsc.org

Following purification, the peptide is dissolved in a suitable solvent system, often at high dilution (e.g., 10⁻³ to 10⁻⁴ M) to favor intramolecular cyclization over intermolecular polymerization. bachem.com Oxidation is then induced using reagents like iodine or thallium(III) trifluoroacetate, similar to the on-resin methods. researchgate.net While this method involves more steps (cleavage, purification, cyclization), it often results in a cleaner final product with higher purity, as side products from the synthesis and cleavage have already been removed. rsc.org

Many biologically active peptides, such as conotoxins and insulin, contain multiple disulfide bonds. nih.govrsc.org Ensuring the correct pairing of cysteine residues is a significant synthetic challenge. rsc.org The use of Cys(Acm) is central to strategies of regioselective disulfide formation, which relies on employing a set of "orthogonal" protecting groups that can be removed under different, non-interfering conditions. rsc.org

A standard and widely used orthogonal pairing is the combination of the acid-labile trityl (Trt) group and the oxidation-labile Acm group. rsc.org In this strategy, a peptide is synthesized with two cysteines protected by Trt and two by Acm. After assembly, the following steps are performed:

The peptide is cleaved from the resin using a mild acidic cocktail (e.g., TFA/triisopropylsilane (B1312306)/water). This removes the Trt groups, leaving the Acm groups intact. rsc.org

The resulting peptide, now with two free thiols and two Acm-protected thiols, is subjected to mild oxidation (e.g., air oxidation at pH 8, K₃[Fe(CN)₆]). rsc.orglifetein.com.cn This forms the first disulfide bond exclusively between the deprotected cysteine residues.

The mono-cyclic peptide is then treated with an oxidizing agent like iodine. rsc.org This removes the Acm groups and concurrently forms the second, correctly positioned disulfide bond. nih.govrsc.org

This orthogonal approach allows for the stepwise and controlled formation of multiple disulfide bridges, a feat that is impossible with a single type of protecting group.

| Orthogonal Pair | Condition for 1st Deprotection | Condition for 2nd Deprotection/Oxidation | Primary Advantage |

|---|---|---|---|

| Cys(Trt) / Cys(Acm) | Mild acid (TFA) during cleavage. rsc.org | Iodine (I₂). rsc.org | The most common and well-established strategy for two-disulfide synthesis. rsc.org |

| Cys(Mmt) / Cys(Acm) | Very mild acid (e.g., 1-2% TFA in DCM), can be done on-resin. | Iodine (I₂) or Thallium(III) (Tl³⁺). | Allows for on-resin formation of the first bridge due to the high acid lability of Mmt. |

| Cys(StBu) / Cys(Acm) | Reducing agents (e.g., tributylphosphine). rsc.org | Iodine (I₂). rsc.org | Provides an alternative deprotection chemistry (reduction vs. acidolysis). rsc.org |

Application in the Synthesis of Cyclic Peptides

The methodologies described above are not merely theoretical; they are routinely applied to the chemical synthesis of complex, biologically active cyclic peptides. The synthesis of oxytocin, a nonapeptide hormone with a single disulfide bridge, is a classic model system used to validate new cyclization strategies involving Cys(Acm) deprotection. mdpi.com

More complex examples include the synthesis of α-conotoxins, a family of neurotoxic peptides isolated from the venom of marine cone snails. These peptides typically contain two disulfide bonds with a specific connectivity that is essential for their biological function. mdpi.com For instance, the regioselective synthesis of α-conotoxin SI has been achieved using an orthogonal protection scheme with Trt and Acm groups. mdpi.com Similarly, the synthesis of guanylin, a 15-amino acid hormone with two disulfide bridges, has been reported using a Cys(Trt)/Cys(Acm) strategy where the first bond is formed by air oxidation after Trt removal and the second by iodine oxidation of the Acm groups. nih.gov These applications underscore the critical role of this compound as the starting point for building peptides that require precise disulfide bond architecture.

Iodine-Mediated Oxidation Mechanisms for Acm Removal and Disulfide Formation

Solution-Phase Disulfide Formation Following Peptide Cleavage

Synthesis of Complex Multi-Cysteine Peptides

The chemical synthesis of peptides containing multiple cysteine residues presents a significant challenge, primarily centered on achieving the correct disulfide bond connectivity. nih.govsigmaaldrich.com The formation of incorrect disulfide isomers can lead to misfolded, biologically inactive peptides. To overcome this, synthetic strategies employing orthogonal protection of cysteine thiol groups are essential. researchgate.net In these methodologies, the acetamidomethyl (Acm) group, introduced via the Fmoc-Cys(Acm)-OH or its activated N-hydroxysuccinimide ester (this compound) derivative, plays a pivotal role. researchgate.netchemimpex.com Its stability to the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS), including basic treatment for Fmoc removal and strong acid for resin cleavage, allows for the regioselective formation of disulfide bridges. researchgate.netthieme-connect.de

The synthesis of peptides with multiple disulfide bonds relies on the use of a combination of different cysteine side-chain protecting groups that can be removed under specific, non-interfering conditions. mdpi.combiosynth.com A widely adopted strategy involves pairing the acid-labile trityl (Trt) group with the iodine-labile Acm group. nih.govsigmaaldrich.com

Key Orthogonal Protection Strategies:

Trt and Acm Combination: This is a classic approach for the selective formation of two disulfide bonds. sigmaaldrich.com The peptide is assembled on a solid support using Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH at the desired positions. After completing the peptide sequence, a standard cleavage cocktail containing trifluoroacetic acid (TFA) is used. This process simultaneously cleaves the peptide from the resin and removes the Trt groups, leaving the Acm-protected cysteines unaffected. sigmaaldrich.com The first disulfide bond is then formed by oxidizing the newly exposed free thiols. Subsequently, the Acm groups are removed by treatment with iodine, which also catalyzes the formation of the second disulfide bond. nih.govsigmaaldrich.com

N-Chlorosuccinimide (NCS) Mediated Oxidation: Recent research has demonstrated that N-chlorosuccinimide (NCS) can selectively remove the Acm group and facilitate disulfide bond formation, even in the presence of other protecting groups like Trt. mdpi.comnih.gov This method is advantageous as it can be performed while the peptide is still attached to the solid support, potentially simplifying purification procedures. mdpi.com This approach was successfully used in the synthesis of α-conotoxin SI, a peptide with two disulfide bridges. mdpi.comnih.gov

The table below summarizes common orthogonal protecting groups used with Cys(Acm) for multi-disulfide peptide synthesis.

| Protecting Group | Removal Condition | Orthogonal To Acm? | Typical Use Case |

| Trityl (Trt) | Mild acid (e.g., TFA) sigmaaldrich.com | Yes | Paired with Acm for two-disulfide synthesis. sigmaaldrich.com |

| Monomethoxytrityl (Mmt) | Very mild acid (e.g., 1-3% TFA) sigmaaldrich.com | Yes | On-resin disulfide formation prior to cleavage. sigmaaldrich.com |

| tert-Butyl (tBu) | Mercury(II) acetate (B1210297) or PhS(O)Ph/CH₃SiCl₃ in TFA nih.gov | Yes | Stable to both TFA and iodine, used for a third disulfide bond. nih.gov |

| S-sulfenyl-t-butyl (StBu) | Reducing agents (e.g., DTT) biotage.com | Yes | Orthogonal to both acid- and oxidation-based deprotection. biotage.comacs.org |

The successful application of these strategies is evident in the synthesis of various complex peptides, particularly conotoxins, which are small, disulfide-rich neurotoxic peptides. nih.gov The precise control over disulfide bond formation is crucial for their potent and selective biological activity. nih.gov

The following table presents examples of complex multi-cysteine peptides synthesized using strategies involving the Cys(Acm) protecting group.

| Peptide | Number of Disulfide Bonds | Protecting Group Strategy | Yield | Reference |

| α-Conotoxin SI | 2 | Cys(Acm) and Cys(Trt) | Not specified | mdpi.comnih.gov |

| ω-Conotoxin MVIIA | 3 | Cys(Mob), Cys(Trt), Cys(Acm) | 20-30% | nih.gov |

| Conotoxin reg3b | 3 | Cys(Mob), Cys(Trt), Cys(Acm) | 20-30% | nih.gov |

| Oxytocin Analog | 1 (Model for multi-Cys) | Cys(Acm) | Not specified | acs.org |

Reactivity and Cleavage of the Fmoc Nα-Protecting Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely utilized Nα-protecting group in solid-phase peptide synthesis (SPPS). americanpeptidesociety.orggenscript.com Its popularity stems from its base-lability, which allows for its removal under mild conditions that preserve the integrity of the growing peptide chain and acid-labile side-chain protecting groups. americanpeptidesociety.orgaltabioscience.com

Mechanistic Aspects of Base-Labile Fmoc Deprotection

The cleavage of the Fmoc group proceeds via a β-elimination mechanism (E1cB). total-synthesis.com The process is initiated by a base, typically a secondary amine like piperidine, which abstracts the acidic proton on the fluorenyl ring's C9 position. altabioscience.comtotal-synthesis.com This deprotonation results in the formation of a stabilized fluorenyl anion. total-synthesis.com The aromatic nature of the resulting cyclopentadienyl (B1206354) anion, sandwiched between two benzene (B151609) rings, contributes to its stability. total-synthesis.com This intermediate then undergoes elimination, releasing the unstable dibenzofulvene (DBF) molecule and carbon dioxide, thereby liberating the free Nα-amine of the amino acid. altabioscience.comtotal-synthesis.com The liberated DBF is subsequently trapped by the excess amine base to form a stable adduct, which can be easily washed away. altabioscience.com

Impact of Deprotection Conditions on Peptide Integrity and Side Reactions

The conditions for Fmoc deprotection must be carefully controlled to maintain peptide integrity and minimize side reactions. While 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF) is a standard condition, prolonged exposure or the use of stronger bases can lead to undesirable outcomes. genscript.comaltabioscience.com

One of the most significant side reactions is the formation of aspartimide from aspartic acid residues. nih.govchempep.com This occurs when the peptide backbone's amide nitrogen attacks the side-chain carboxyl group, a reaction catalyzed by the basic deprotection conditions. nih.gov Aspartimide formation can lead to a mixture of by-products, including the difficult-to-separate D/L-β-aspartyl peptides. nih.gov Sequences such as -Asp-Gly- are particularly susceptible to this side reaction. nih.gov

Other potential side reactions include the racemization of C-terminal cysteine residues and the formation of piperidides through the opening of the aspartimide ring by piperidine. nih.govresearchgate.net The choice of base and reaction time are critical factors in mitigating these side reactions. For instance, while 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a much faster deprotecting agent than piperidine, it can also accelerate aspartimide formation. peptide.com

Fmoc-OSu as an Acylating Agent for Nα-Fmoc-Amino Acid Derivatization

Fmoc-OSu, or 9-fluorenylmethylsuccinimidyl carbonate, is a common reagent for introducing the Fmoc protecting group onto the Nα-amine of an amino acid. medchemexpress.comwikipedia.org It acts as an acylating agent, reacting with the primary or secondary amine of the amino acid via a nucleophilic substitution reaction to form a stable carbamate (B1207046) linkage. medchemexpress.com This reaction is typically carried out under alkaline conditions. medchemexpress.com

However, the use of Fmoc-OSu is not without its own set of potential side reactions. A notable impurity that can form during this process is Fmoc-β-alanine-OH, which arises from a Lossen-type rearrangement of the Fmoc-OSu reagent itself. researchgate.netub.edu This impurity can be incorporated into the growing peptide chain, leading to difficulties in purification. researchgate.net The formation of Fmoc-dipeptides is another possible side reaction when using acylating agents like Fmoc-Cl, though Fmoc-OSu is generally considered to reduce this issue. total-synthesis.comub.edu

Characterization and Cleavage of the Acetamidomethyl (Acm) Thiol Protecting Group

The acetamidomethyl (Acm) group is a crucial thiol-protecting group for the cysteine side chain, particularly in the synthesis of peptides containing multiple disulfide bonds. adventchembio.combachem.com Its stability under the conditions of Fmoc-based SPPS and its selective removal make it an invaluable tool for achieving specific disulfide bond connectivity. adventchembio.com

Stability Profile of the Acm Group Under Peptide Synthesis Conditions

The Acm group exhibits remarkable stability across a range of conditions commonly employed in peptide synthesis. researchgate.net It is resistant to the basic conditions used for Fmoc deprotection and the acidic conditions used for cleavage of many other side-chain protecting groups. adventchembio.comresearchgate.net This orthogonality is fundamental to its utility. adventchembio.combiosynth.com

Resistance to Acidic Conditions During Side-Chain Deprotection

A key feature of the Acm group is its stability to strong acids like trifluoroacetic acid (TFA), which is routinely used for the final cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups such as tert-butyl (tBu) and trityl (Trt). bachem.comresearchgate.net The Acm group remains intact during these procedures, allowing for the purification of the Acm-protected peptide. bachem.com This stability was noted early in its development, with studies showing its resistance to TFA, HBr/AcOH, and even anhydrous HF at 0°C. researchgate.netrsc.org This acid stability allows for a strategic, stepwise approach to disulfide bond formation. adventchembio.combachem.com

Table 1: Stability of Acm Protecting Group under Various Conditions

| Condition | Stability of Acm Group | Reference |

| 20% Piperidine in DMF | Stable | adventchembio.comresearchgate.net |

| Trifluoroacetic Acid (TFA) | Stable | bachem.comresearchgate.net |

| Anhydrous HF (0°C) | Stable | researchgate.net |

| HBr in Acetic Acid | Stable | researchgate.net |

| Alkaline aqueous solutions (25°C) | Stable | researchgate.net |

This robust stability profile ensures that the cysteine thiol remains protected throughout the entire chain assembly and initial deprotection steps, preventing premature and non-specific disulfide bond formation. The Acm group can then be selectively removed at a later stage using specific reagents like mercury(II) acetate or iodine, enabling the controlled formation of disulfide bridges. peptide.com

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving the desired final product with high fidelity. The chemical compound This compound , which combines the Fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection, the Acetamidomethyl (Acm) group for the cysteine thiol side-chain, and an N-Hydroxysuccinimide (OSu) ester for activation, exemplifies the sophisticated molecular tools employed in this field. chemimpex.comomizzur.com This article delves into the protective group dynamics and orthogonality central to the chemistry of this compound, providing a detailed examination of its behavior under various synthetic conditions.

Protective Group Dynamics and Orthogonality in this compound Chemistry

The successful synthesis of complex peptides, particularly those containing multiple cysteine residues, hinges on the concept of orthogonality. nih.gov Orthogonality in this context refers to the ability to remove specific protecting groups under distinct conditions without affecting others, allowing for the controlled and regioselective formation of disulfide bonds. nih.govresearchgate.net The Acm group, a cornerstone in this strategy, is lauded for its stability and versatile deprotection methods. rsc.orgbachem.com

Compatibility with Basic Conditions for Nα-Deprotection

During solid-phase peptide synthesis (SPPS), the repeated removal of the Nα-Fmoc protecting group is typically achieved using a basic reagent, most commonly a solution of piperidine in a solvent like N,N-dimethylformamide (DMF). nih.govuci.edu A critical characteristic of the Acm group is its stability under these basic conditions. oup.comadventchembio.com This stability ensures that the thiol group of the cysteine residue remains protected throughout the iterative cycles of amino acid coupling and Fmoc deprotection, preventing unwanted side reactions such as premature disulfide bond formation or alkylation. peptide.comcreative-peptides.com

Behavior During Peptide Chain Elongation and Coupling

The OSu ester of this compound is a highly reactive group designed to facilitate the efficient formation of a peptide bond with the free amine of the growing peptide chain. This activation allows for rapid and high-yielding coupling reactions. The Acm group remains inert during this crucial step, safeguarding the cysteine's thiol functionality. However, it is important to note that certain coupling conditions or subsequent chemical manipulations can potentially affect the integrity of the Acm group, although it is generally considered robust. rsc.orgpeptide.com

Diverse Cleavage Mechanisms for Acm Deprotection

Oxidative Reagents (Iodine, Thallium(III)) for Disulfide Formation

One of the most common methods for Acm deprotection involves the use of oxidative reagents, which simultaneously remove the protecting group and facilitate the formation of a disulfide bond. peptide.com

Iodine: Treatment with iodine is a widely employed technique for the cleavage of Acm groups and concurrent disulfide bridge formation. peptide.comsigmaaldrich.com The reaction is often carried out in solvents like aqueous acetic acid or methanol. sigmaaldrich.com However, this method is not without its challenges. Side reactions such as the iodination of sensitive amino acid residues like tyrosine and tryptophan can occur. rsc.orgnih.gov

Thallium(III) Trifluoroacetate: Thallium(III) trifluoroacetate (Tl(TFA)₃) is another potent reagent for the oxidative deprotection of Cys(Acm) residues. rsc.orgnih.govresearchgate.net It can effectively promote disulfide bond formation in trifluoroacetic acid (TFA). researchgate.net A significant drawback of this reagent is its high toxicity, which necessitates careful handling and disposal. nih.gov Furthermore, in peptides with a high content of serine or threonine, a side reaction involving the transfer of the Acm group from the sulfur of cysteine to the oxygen of these residues has been observed. nih.gov The use of glycerol (B35011) as a scavenger can help to mitigate this side reaction. nih.gov

Utilization of Heavy Metal Salts (Mercury(II), Silver(I))

Heavy metal salts offer an alternative, non-oxidative route to Acm group removal.

Mercury(II) Acetate: Mercuric acetate (Hg(OAc)₂) can be used to cleave the Acm group. oup.compeptide.com Following the removal of the protecting group, the free thiol can then be oxidized to form a disulfide bond. bachem.com The primary concern with this method is the toxicity of mercury compounds. nih.gov

Silver(I) Trifluoromethanesulfonate (B1224126): Silver trifluoromethanesulfonate (AgOTf) or silver trifluoroacetate in TFA can also be used to deprotect Cys(Acm). rsc.orgresearchgate.net The resulting silver-thiol complex can then be treated to yield the free thiol. rsc.org Similar to mercury, silver salts pose toxicity concerns. nih.gov

Exploration of Alternative and Milder Cleavage Strategies

Concerns over the harshness and toxicity of traditional Acm deprotection reagents have spurred the development of milder and more selective methods.

N-Halosuccinimides: Reagents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) have been shown to effectively remove the Acm group and promote disulfide bond formation under mild aqueous conditions. mdpi.comresearchgate.net NCS, in particular, has been demonstrated to allow for on-resin Acm removal. mdpi.comresearchgate.net

Electrophilic Disulfides: The use of electrophilic disulfide reagents, such as 2,2'-dithiobis(5-nitropyridine) (B1204645) (DTNP) in the presence of thioanisole (B89551), provides another pathway for Acm deprotection. nih.gov

Acid-Mediated Removal: While generally stable to acid, prolonged treatment with strong acids like TFA in the presence of scavengers such as triisopropylsilane (TIS) can lead to partial or significant removal of the Acm group. nih.govrsc.org

Orthogonality of Acm with Other Thiol Protecting Groups

The ability to selectively deprotect one type of thiol protecting group in the presence of others is crucial for the synthesis of peptides with multiple, specific disulfide bridges. The Acm group exhibits orthogonality with several other commonly used thiol protecting groups. rsc.org

| Protecting Group | Typical Deprotection Conditions | Orthogonality with Acm |

| Trityl (Trt) | Mild acid (e.g., TFA), Iodine | Yes. Trt can be removed with mild acid while Acm remains intact. Both can be removed with iodine, but selectivity can be achieved based on solvent conditions. peptide.comsigmaaldrich.comsioc-journal.cn |

| Monomethoxytrityl (Mmt) | Very mild acid (e.g., 1% TFA in DCM) | Yes. Mmt is significantly more acid-labile than Acm, allowing for its selective removal. rsc.orgpeptide.com |

| Tetrahydropyranyl (Thp) | Acidic conditions | Yes. Thp can be cleaved under acidic conditions that do not affect the Acm group. acs.orgiris-biotech.decsic.es |

This orthogonality allows for complex synthetic strategies. For instance, a peptide can be synthesized with one pair of cysteines protected with Trt and another with Acm. The Trt groups can be selectively removed with mild acid, and the first disulfide bond can be formed. Subsequently, the Acm groups can be removed using an orthogonal method like iodine oxidation to form the second disulfide bond. peptide.comsioc-journal.cn

Diverse Cleavage Mechanisms for Acm Deprotection

Utilization of Heavy Metal Salts (Mercury(II), Silver(I))

N-Hydroxysuccinimide (OSu) Ester Activation Chemistry in Peptide Coupling

The activation of a carboxyl group is a prerequisite for the formation of an amide bond between two amino acids. The N-Hydroxysuccinimide (OSu) ester is a widely employed activated form that offers a balance of reactivity and stability, making it a valuable tool in both solid-phase and solution-phase peptide synthesis. The OSu ester of Fmoc-Cys(Acm)-OH is particularly useful as it can be prepared, isolated, and stored, providing a stable yet reactive building block for introducing a protected cysteine residue into a peptide chain. google.com

Mechanism of Nucleophilic Attack and Amide Bond Formation

The core of the peptide coupling reaction involving an OSu ester is a classic nucleophilic acyl substitution. The process is initiated by the nucleophilic attack of the free α-amino group of a growing peptide chain on the electrophilic carbonyl carbon of the OSu ester.

The mechanism proceeds through the following key steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the carbonyl carbon of the OSu ester. This leads to the formation of a transient, high-energy tetrahedral intermediate.

Collapse of the Tetrahedral Intermediate: The unstable tetrahedral intermediate rapidly collapses. The carbonyl double bond is reformed, and the N-Hydroxysuccinimide (NHS) moiety is expelled as a good leaving group.

Amide Bond Formation and By-product Release: The departure of the NHS anion results in the formation of a new, highly stable amide (peptide) bond between the two amino acid residues. The released N-hydroxysuccinimide is water-soluble, which simplifies the purification process of the final peptide.

While the primary target for the OSu ester is the α-amino group, side reactions can occur with other nucleophiles present in the peptide chain, such as the hydroxyl group of serine or the sulfhydryl group of an unprotected cysteine. However, the resulting ester or thioester bonds are significantly less stable than the amide bond and can be readily cleaved, particularly by the more nucleophilic primary amines, thus preserving the integrity of the intended peptide sequence.

Comparative Analysis of OSu Esters with Other Activated Carboxylates

The choice of activating agent is a critical parameter in peptide synthesis, with various reagents offering different advantages and disadvantages. OSu esters represent a classical and reliable method, but newer reagents have been developed to address specific challenges such as sterically hindered couplings or the suppression of racemization.

| Activating Agent/Method | Mechanism | Advantages | Disadvantages | By-products |

| N-Hydroxysuccinimide (OSu) Esters | Pre-formed or in situ generated active esters. | Stable and isolable. Good reactivity. Water-soluble by-product. Low toxicity compared to some alternatives. google.combiosynth.com | Slower reaction rates compared to phosphonium (B103445)/uronium salts. Potential for side reactions with hindered amines. | N-Hydroxysuccinimide (NHS). |

| Carbodiimides (e.g., DCC, EDC) | In situ activation of the carboxylic acid to form an O-acylisourea intermediate. peptide.com | High reactivity. Widely applicable. | Risk of racemization. Formation of insoluble urea (B33335) by-products (DCC). peptide.com Allergenic potential. | N,N'-Dicyclohexylurea (DCU) or water-soluble urea derivatives. |

| Phosphonium Salts (e.g., BOP, PyBOP) | In situ formation of highly reactive OBt or OAt esters. units.it | Very high reactivity and coupling efficiency. Low racemization (especially with additives like HOBt/HOAt). units.it | Can be expensive. BOP produces carcinogenic HMPA as a by-product. | Tripyrrolidinophosphine oxide (from PyBOP). |

| Uronium/Aminium Salts (e.g., HBTU, HATU) | In situ formation of highly reactive OBt or OAt esters. units.it | Extremely fast reaction rates. High coupling efficiency. units.it | Potential for guanidinylation of the free amine as a side reaction. units.it Can be more expensive. | Tetramethylurea. |

This comparative analysis highlights that while OSu esters may not be the most rapid activating agents available, their stability, ease of handling, and the generation of a benign, water-soluble by-product secure their place as a valuable and widely used tool in peptide chemistry. bachem.com The use of pre-formed this compound, in particular, offers a controlled and predictable method for incorporating this crucial residue.

Challenges and Optimization in Fmoc Cys Acm Osu Based Peptide Synthesis

Minimization of Cysteine Racemization During Coupling

Racemization, the conversion of a chiral molecule into a mixture of enantiomers, is a significant concern during the activation and coupling of amino acids in peptide synthesis. Cysteine is particularly susceptible to this side reaction. nih.govnih.gov

Mechanistic Understanding of Stereochemical Lability in Cysteine Derivatives

The stereochemical lability of cysteine derivatives during peptide bond formation is primarily attributed to the formation of a 5(4H)-oxazolone intermediate. chempep.commdpi.com Activation of the carboxyl group of the Fmoc-protected cysteine makes the α-proton more acidic and thus easier to abstract by a base. This leads to the formation of the oxazolone (B7731731), which can then enolize, resulting in a loss of stereochemical information at the α-carbon. Subsequent nucleophilic attack by the free amine of the growing peptide chain on the racemized oxazolone intermediate leads to the incorporation of both L- and D-cysteine residues into the peptide sequence. chempep.commdpi.com The presence of the sulfur atom in the cysteine side chain is thought to exacerbate this issue.

Influence of Coupling Reagents, Bases, and Reaction Parameters on Racemization

The extent of cysteine racemization is highly dependent on the reaction conditions employed during the coupling step. Several factors have been identified as having a significant impact:

Coupling Reagents: The choice of coupling reagent plays a crucial role. acs.orgnih.gov Uronium and phosphonium (B103445) salt-based reagents like HBTU, HATU, and BOP, when used with common tertiary amine bases, can lead to substantial racemization, with reported levels ranging from 5-33% in model systems. acs.org Carbodiimide (B86325) reagents such as DCC and DIC, particularly when used in combination with additives like HOBt or Oxyma, generally result in lower levels of racemization. nih.gov

Bases: The nature and concentration of the base used are critical. acs.orghighfine.com Stronger, less sterically hindered bases like N,N-diisopropylethylamine (DIEA) and N-methylmorpholine (NMM) tend to promote more racemization. acs.orgnih.gov Weaker or more sterically hindered bases, such as 2,4,6-collidine (TMP), have been shown to significantly suppress racemization. acs.orgnih.gov In some cases, substituting NMM with collidine has been shown to dramatically reduce racemization from approximately 50% to much lower levels. nih.gov

Pre-activation: Allowing the activated amino acid to sit in the presence of the base before addition to the resin (pre-activation) can significantly increase the extent of racemization. acs.org Avoiding or minimizing the pre-activation time can reduce racemization by a factor of 6- or 7-fold. acs.org

Solvent: The polarity of the solvent can also influence racemization. Less polar solvents, such as a mixture of dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF), have been shown to reduce racemization compared to neat DMF. acs.orgchimia.ch

Temperature: Elevated temperatures, often employed in microwave-assisted peptide synthesis, can accelerate racemization. researchgate.net Lowering the coupling temperature has been shown to limit the racemization of cysteine and histidine. researchgate.net

Table 1: Effect of Coupling Conditions on Cysteine Racemization

| Coupling Reagent/Base | Pre-activation | Solvent | Racemization Level | Reference |

|---|---|---|---|---|

| BOP/HOBt/NMM | 5 min | DMF | High | acs.org |

| HBTU/DIEA | Standard | - | Unacceptable (5-33%) | acs.org |

| HCTU/6-Cl-HOBt/DIPEA | 1 min | - | High | nih.gov |

| BOP/HOBt/TMP | None | CH2Cl2-DMF (1:1) | <1% | acs.org |

| DIPCDI/HOBt | 5 min | - | <1% | acs.org |

| DCC/HOBt | - | DMF | 0.9% (Trt), 0.7% (Acm) | chimia.ch |

| TBTU/Collidine | - | DMF | 2.5% (Trt), 0.6% (Acm) | chimia.ch |

| TBTU/DIEA | - | DMF | 2.6% (Trt), 4.6% (Acm) | chimia.ch |

Development of Strategies for Stereochemical Integrity Preservation

Based on the understanding of the factors influencing racemization, several strategies have been developed to preserve the stereochemical integrity of cysteine during peptide synthesis:

Optimized Coupling Cocktails: The use of carbodiimide reagents like DIC in combination with additives such as HOBt or Oxyma Pure is a widely recommended approach to minimize racemization. nih.gov When using uronium or phosphonium reagents, the substitution of strong bases with weaker, sterically hindered bases like collidine is effective. acs.orgnih.gov

Elimination of Pre-activation: For coupling reactions involving cysteine, it is often recommended to avoid a pre-activation step altogether. acs.org

Use of Alternative Protecting Groups: While this article focuses on Cys(Acm), it is worth noting that the choice of the thiol protecting group can influence racemization. nih.govresearchgate.net For instance, the tetrahydropyranyl (Thp) protecting group has been reported to result in lower racemization compared to the trityl (Trt) group.

Resin Selection for C-terminal Cysteine: For peptides with a C-terminal cysteine, the choice of resin is critical. Using 2-chlorotrityl resin can suppress racemization caused by the base treatment during Fmoc deprotection. researchgate.net This is because loading onto this type of resin does not require activation of the amino acid's carboxyl group.

Mitigation of Undesired Side Reactions During Synthesis and Cleavage

Besides racemization, the use of Fmoc-Cys(Acm)-OSu in peptide synthesis is associated with other side reactions that can compromise the purity and yield of the final peptide.

Prevention of Aspartimide Formation and Related Rearrangements

Aspartimide formation is a notorious side reaction in Fmoc-based SPPS, particularly when an aspartic acid residue is followed by certain amino acids, including cysteine. iris-biotech.debiotage.combachem.com This intramolecular cyclization is catalyzed by both acids and bases and can occur during Fmoc deprotection and the final cleavage from the resin. iris-biotech.debiotage.com The formation of an aspartimide intermediate can lead to the formation of both α- and β-peptides, as well as racemization at the aspartic acid residue. iris-biotech.deresearchgate.net

The Asp(OtBu)-Cys(Acm) sequence is particularly prone to aspartimide formation in the presence of bases used for Fmoc deprotection. bachem.com

Strategies to mitigate aspartimide formation include:

Modification of Deprotection Conditions: Adding an additive like HOBt to the piperidine (B6355638) deprotection solution can significantly reduce aspartimide formation. biotage.com Using a weaker base, such as piperazine (B1678402) or dipropylamine (B117675) (DPA), for Fmoc removal has also been shown to be effective. biotage.comacs.org

Use of Bulky Side-Chain Protecting Groups for Aspartic Acid: Employing aspartate derivatives with bulkier side-chain protecting groups can sterically hinder the formation of the succinimide (B58015) ring. biotage.com

Backbone Protection: The most effective method to completely prevent aspartimide formation is through backbone protection of the aspartyl α-carboxyamide bond, for example, by using Dmb-glycine dipeptides for Asp-Gly sequences. nih.gov

Cyanosulfurylides: A newer approach involves using cyanosulfurylides as a protecting group for the carboxylic acid of aspartic acid, which has been shown to completely suppress aspartimide formation. iris-biotech.deresearchgate.net

Addressing β-Elimination Pathways in Cysteine-Containing Peptides

A significant side reaction in the synthesis of peptides containing cysteine is β-elimination. This reaction is particularly problematic when cysteine is the C-terminal amino acid. researchgate.net The process is initiated by a base, such as piperidine used for Fmoc deprotection, which abstracts a proton from the α-carbon of the cysteine residue. This leads to the formation of a dehydroalanine (B155165) intermediate. researchgate.netiris-biotech.de Subsequently, the dehydroalanine can react with piperidine to form a 3-(1-piperidinyl)alanine adduct, an undesirable impurity. researchgate.netiris-biotech.de

Several strategies have been developed to mitigate β-elimination:

Use of Sterically Hindered Protecting Groups: The trityl (Trt) protecting group, due to its bulkiness, can minimize the occurrence of β-elimination. researchgate.netiris-biotech.de

Alternative Linkers: The use of an aryl-hydrazine linker has been shown to be an effective approach to prevent β-elimination during the Fmoc-based solid-phase peptide synthesis (SPPS) of C-terminal cysteine peptides. researchgate.net

Alternative Cysteine Derivatives: Fmoc-Cys(Thp)-OH, where the sulfhydryl group is protected by a tetrahydropyranyl (Thp) group, has demonstrated significantly lower β-piperidinylalanine formation compared to other derivatives like S-Trt, S-Dpm, and S-Acm. sigmaaldrich.com

The extent of β-elimination can be influenced by the choice of protecting group and the reaction conditions. The following table summarizes the impact of different cysteine protecting groups on racemization and β-elimination.

| Cysteine Derivative | Racemization (%) | Notes |

| Fmoc-Cys(Trt)-OH | 3.3 | --- |

| Fmoc-Cys(Dpm)-OH | 6.8 | --- |

| Fmoc-Cys(Thp)-OH | 0.74 | Significantly lower racemization and β-piperidinylalanine formation. sigmaaldrich.com |

Optimization of Scavenger Cocktails in Final Peptide Cleavage

The final step in SPPS is the cleavage of the peptide from the resin and the removal of side-chain protecting groups. This is typically achieved using a strong acid, such as trifluoroacetic acid (TFA), in the presence of scavengers. The choice of scavengers is critical to prevent side reactions with reactive species generated during cleavage. For peptides containing Cys(Acm), the selection of scavengers is particularly important to avoid premature deprotection or other unwanted modifications.

Triisopropylsilane (B1312306) (TIS) is a commonly used scavenger; however, it has been shown to act as a reducing agent, facilitating the removal of the Acm group from cysteine. nih.govresearchgate.net This can lead to a mixture of the desired Acm-protected peptide, the fully deprotected peptide, and the disulfide-bonded peptide. nih.gov

Research has shown that the lability of cysteine protecting groups in a TFA/TIS (98/2) mixture follows the order: Cys(Mob) > Cys(Acm) > Cys(But). nih.gov Other scavengers like thioanisole (B89551) and triethylsilane have also been found to be effective in promoting deprotection and disulfide formation. nih.gov Therefore, careful consideration of the scavenger cocktail is necessary when the preservation of the Cys(Acm) group is desired.

The following table presents the results of a study on the effect of different scavengers on the deprotection of a Cys(Acm)-containing peptide.

| Scavenger | Yield of Cys(Acm)-protected peptide | Yield of fully deprotected peptide (%) | Yield of peptide disulfide (%) |

| TIS | High | 4 | 20 |

| Water | Lower than TIS | --- | --- |

| Phenol | Lower than TIS | --- | --- |

| Anisole | Lower than TIS | --- | --- |

| EDT | Lower than TIS | --- | --- |

Process Optimization for High-Purity Peptide Production

The transition from laboratory-scale synthesis to industrial and pharmaceutical production of peptides presents significant challenges. powdersystems.comproquest.com Solid-phase peptide synthesis (SPPS) is a scalable method that can be used for the production of peptides from small research quantities to large-scale manufacturing for pharmaceutical use. powdersystems.com For shorter peptides (typically less than 15 amino acids) and quantities greater than 100 kg, solution-phase synthesis is often preferred. acs.org However, for more complex or longer sequences, SPPS is generally the method of choice. acs.org

Key considerations for scaling up peptide synthesis include:

Reactor Size: Industrial-scale synthesis utilizes reaction vessels that can be several thousand liters in size. acs.org

Raw Material Sourcing: Sourcing basic amino acids from low-cost countries has significantly reduced the cost of solid-phase synthesis. acs.org

Purification: While SPPS simplifies the removal of byproducts, downstream purification, often involving chromatography, can be a bottleneck. acs.orgamericanpeptidesociety.org Developing precipitation methods to achieve desired purity levels can help avoid the need for chromatography. acs.org

Automation has revolutionized peptide synthesis by improving efficiency, reproducibility, and throughput. americanpeptidesociety.orglibretexts.org Automated peptide synthesizers perform the repetitive steps of deprotection, coupling, and washing, minimizing human error and allowing for unattended operation. americanpeptidesociety.org These systems can be programmed with specific protocols, including options for heating to improve the synthesis of difficult sequences. americanpeptidesociety.orgcem.com

Modern automated synthesizers offer features such as:

Real-time Monitoring: Tools like Raman spectroscopy can be used to monitor reaction endpoints, leading to reduced waste and improved efficiency. euroapi.com

Flexible Protocols: Users can define their own protocols or use pre-configured ones, with the ability to import and export sequences and calculate reagent consumption. cem.com

Scalability: Automated systems are available for a wide range of synthesis scales, from millimoles to moles. peptisystems.com

Scale-Up Considerations for Industrial and Pharmaceutical Applications

Green Chemistry Approaches in this compound Peptide Synthesis

The pharmaceutical industry is increasingly focused on developing more sustainable and environmentally friendly manufacturing processes. advancedchemtech.com Traditional peptide synthesis methods often generate significant amounts of hazardous waste, primarily from the use of solvents like DMF, NMP, and DCM. rsc.orgnih.gov

Green chemistry approaches in peptide synthesis aim to:

Reduce Solvent Consumption: This can be achieved by combining reaction steps, such as in situ Fmoc removal, which can save up to 75% of solvent usage. peptide.com

Use Greener Solvents: Researchers are exploring the use of alternative, less hazardous solvents. biotage.com Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone have shown promise as replacements for DMF. biotage.comacs.org A mixture of dimethyl sulfoxide (B87167) (DMSO) and ethyl acetate (B1210297) (EtOAc) has also been successfully used. euroapi.com

Employ Greener Reagents: Reagents like ethyl cyano(hydroxyimino)acetate (Oxyma Pure) are being used as more sustainable alternatives to traditional coupling reagents. acs.org

Implement Innovative Reactor Technology: Rotating bed reactors can facilitate the use of process analytical technology (PAT) and improve the efficiency of solid-phase synthesis. euroapi.com

The following table provides examples of green solvents that have been investigated for use in SPPS.

| Green Solvent | Application Notes |

| 2-Methyltetrahydrofuran (2-MeTHF) | Used for coupling and deprotection steps in combination with ChemMatrix resin. biotage.comacs.org |

| Cyclopentyl methyl ether (CPME) | Investigated as a replacement for DMF. biotage.com |

| γ-Valerolactone (GVL) | A biomass-derived solvent used as a replacement for DMF. acs.org |

| Dimethyl sulfoxide (DMSO) / Ethyl acetate (EtOAc) | A green solvent mixture used to replace DMF. euroapi.com |

| N-octyl pyrrolidone (NOP) | Identified as a promising green solvent, can be used in a mixture with dimethyl carbonate (DMC). rsc.org |

| Propylene carbonate (PC) | Used in all steps of SPPS (coupling, deprotection, and washing). acs.org |

Advanced Research Applications of Fmoc Cys Acm Osu and Its Derivatives

Design and Synthesis of Peptide-Based Therapeutics and Diagnostics

Fmoc-Cys(Acm)-OSu and its precursor, Fmoc-Cys(Acm)-OH, are instrumental in the solid-phase peptide synthesis (SPPS) of peptide-based therapeutics and diagnostics. chemimpex.compeptide.com Many bioactive peptides, such as hormones, toxins, and growth factors, depend on specific disulfide bond patterns for their three-dimensional structure and biological activity. adventchembio.com The Acm protecting group on the cysteine thiol is stable under the standard acidic and basic conditions used during Fmoc-SPPS, preventing unwanted side reactions and premature disulfide formation. adventchembio.com

This stability allows for the stepwise and regioselective formation of multiple disulfide bridges, which is critical for synthesizing complex peptides with defined topologies. adventchembio.com After the peptide chain is assembled, the Acm group can be selectively removed under mild oxidative conditions, typically using iodine, to form the desired disulfide bond. peptide.com This controlled approach prevents the mispairing of cysteine residues, which could otherwise lead to inactive or even toxic products. adventchembio.com

Research has demonstrated the utility of this building block in synthesizing analogs of therapeutic peptides like oxytocin (B344502) and vasopressin. adventchembio.comacs.org Furthermore, its application extends to the creation of peptide libraries for drug screening, where the structural integrity of each member is paramount for obtaining reliable structure-activity relationship (SAR) data. adventchembio.com The use of Acm-protected cysteine ensures that libraries contain well-defined cysteine motifs, free from random oxidation that could obscure screening results. adventchembio.com

| Application Area | Role of Fmoc-Cys(Acm)-OH/OSu | Example Research Focus |

| Therapeutic Peptides | Enables synthesis of peptides with multiple, specific disulfide bonds for correct folding and bioactivity. adventchembio.com | Synthesis of complex peptides like conotoxins or insulin (B600854) analogs. adventchembio.comacs.org |

| Peptide Diagnostics | Used to create stable peptide structures for use as diagnostic probes or antigens. chemimpex.combiosynth.com | Development of peptide-based reagents for immunoassays. |

| Drug Discovery | Facilitates the construction of combinatorial peptide libraries with defined structures for high-throughput screening. adventchembio.com | Screening for new lead compounds against therapeutic targets. |

Bioconjugation Strategies for Biomolecule Modification

The unique chemical properties of this compound make it a powerful tool for bioconjugation, the process of chemically linking two or more molecules, at least one of which is a biomolecule. The activated OSu ester allows for efficient reaction with primary amines on other molecules, while the protected Acm-cysteine provides a latent thiol group that can be unmasked for subsequent specific modifications. chemimpex.com

Site-Specific Labeling and Functionalization of Proteins and Antibodies

Site-specific labeling is crucial for studying protein function without perturbing the biomolecule's native structure. nih.gov Cysteine is an ideal target for such modifications due to its relatively low abundance in proteins and the unique reactivity of its thiol group. nih.gov By introducing a cysteine residue at a specific site via mutagenesis, researchers can create a unique chemical handle for conjugation.

This compound and related derivatives are used to introduce a protected cysteine onto a linker molecule, which can then be attached to a protein or antibody. chemimpex.com After conjugation, the Acm group can be removed to reveal a free thiol. This thiol can then be selectively reacted with various moieties, such as fluorescent dyes, biotin, or other reporter molecules, using thiol-reactive chemistry (e.g., maleimides or haloacetyls). chemimpex.comnih.gov This strategy provides precise control over the location and stoichiometry of the label, which is essential for quantitative biochemical and proteomic analyses. chemimpex.comnih.gov

Contributions to Antibody-Drug Conjugate (ADC) Development

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. biochempeg.com The development of effective ADCs requires precise control over the drug-to-antibody ratio (DAR) and the site of drug attachment. this compound and the underlying orthogonal protection strategy play a significant role in advancing next-generation, site-specific ADCs. d-nb.info

One advanced strategy involves engineering antibodies with cysteine residues at specific locations. Another approach utilizes the native interchain disulfide bonds of the antibody. nih.gov Acm protection is key to creating homogeneous ADCs, even those carrying multiple different payloads. d-nb.info In a notable study, researchers developed a method for creating dual-drug ADCs by using a carrier molecule functionalized with two different orthogonally protected cysteines, one of which was Cys(Acm). d-nb.info

The process involved:

Reducing the antibody's native interchain disulfides.

Conjugating a carrier molecule containing both a Cys(SiPr) and a Cys(Acm) residue to the antibody's free thiols.

Sequentially removing the protecting groups under different, non-cross-reactive conditions.

Conjugating a different drug to each newly exposed thiol. d-nb.info

This sequential unmasking of Acm- and other protected cysteines allows for the site-specific attachment of distinct drugs, leading to a homogeneous ADC population with a defined DAR and payload composition. d-nb.info This level of control is critical for optimizing the therapeutic index of ADCs. biochempeg.comd-nb.info

Research in Protein and Enzyme Engineering

The ability to precisely introduce cysteine residues and control disulfide bond formation is fundamental to protein and enzyme engineering. This compound and its related building blocks are enabling tools in these research areas. adventchembio.com

Probing Protein Folding and Stability through Disulfide Engineering

Disulfide bonds are crucial for maintaining the conformational stability of many proteins. mdpi.com By introducing new disulfide bonds through site-directed mutagenesis and chemical synthesis, researchers can enhance protein stability, particularly thermostability. mdpi.com Disulfide bond engineering is a common strategy to make enzymes more robust for industrial applications. mdpi.com

The Acm protecting group is central to synthesizing peptides and protein domains with engineered disulfide bridges. adventchembio.com It allows researchers to build peptide chains containing multiple cysteines and then direct the formation of specific disulfide links one by one. adventchembio.com This is essential for studying how specific cross-links affect the protein folding pathway and the stability of the final structure. mdpi.comsmolecule.com For example, in the synthesis of a protein with three disulfide bridges, Fmoc-Cys(Acm)-OH allows for the formation of one bridge at a time, followed by selective Acm removal to guide the next folding step, preventing misfolding. adventchembio.com

| Cysteine Protecting Group | Removal Conditions | Orthogonality with Acm | Application Notes |

| Trityl (Trt) | Mild acid (e.g., TFA), Iodine peptide.com | Yes. Trt is acid-labile while Acm is acid-stable. | Commonly used in Fmoc SPPS for direct generation of free thiols upon cleavage. |

| Acetamidomethyl (Acm) | Oxidative (e.g., Iodine), Mercury(II) acetate (B1210297) peptide.com | N/A | Stable to TFA and piperidine (B6355638), allowing for orthogonal disulfide bond formation strategies. |

| tert-Butylthio (StBu) | Reducing agents (e.g., TCEP, thiols) uwec.edu | Yes. StBu is removed by reduction, while Acm is stable. | Useful for forming disulfide bonds under reducing conditions. |

Studies of Enzyme Function and Protein-Protein Interaction Dynamics

Introducing cysteine residues at specific locations within a protein can serve as a powerful probe for studying its function and interactions. smolecule.com By using this compound to incorporate a protected cysteine into a synthetic peptide or a protein via chemical ligation, researchers can create unique sites for modification. chemimpex.comacs.org

Once the Acm group is removed, the resulting free thiol can be used for:

Affinity Labeling : Attaching a reactive group that can covalently bind to interacting partners, helping to map binding sites.

Cross-linking : Introducing cross-linkers to capture transient protein-protein interactions and stabilize protein complexes for structural analysis.

Spectroscopic Probing : Conjugating environmentally sensitive fluorescent probes to monitor conformational changes during enzyme catalysis or protein binding events. nih.gov

These applications, enabled by the controlled introduction of reactive cysteine residues, provide deep insights into the molecular mechanisms of enzyme action and the dynamic nature of protein interaction networks. smolecule.com

Compound Names Table

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | N-α-(9-Fluorenylmethyloxycarbonyl)-S-acetamidomethyl-L-cysteine-N-hydroxysuccinimide ester |

| Fmoc-Cys(Acm)-OH | N-α-(9-Fluorenylmethyloxycarbonyl)-S-acetamidomethyl-L-cysteine |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| Acm | Acetamidomethyl |

| OSu | N-Hydroxysuccinimide ester |

| Boc | tert-Butoxycarbonyl |

| SPPS | Solid-Phase Peptide Synthesis |

| ADC | Antibody-Drug Conjugate |

| DAR | Drug-to-Antibody Ratio |

| Trt | Trityl (Triphenylmethyl) |

| StBu | tert-Butylthio |

| TCEP | Tris(2-carboxyethyl)phosphine |

| TFA | Trifluoroacetic acid |

| Oxytocin | A peptide hormone and medication |

| Vasopressin | A peptide hormone |

Comparative Studies with Other Cysteine and Selenocysteine Derivatives in Peptide Synthesis

The primary advantage of the Acm group is its unique orthogonality. Unlike the highly acid-labile Trt and Mmt groups or the moderately acid-labile tBu group, the Acm group is stable to the trifluoroacetic acid (TFA) used for final cleavage from most resins. researchgate.netbachem.comnih.gov This stability allows the Acm-protected peptide to be synthesized, cleaved from the solid support, and purified as a stable intermediate. researchgate.netbachem.com The Acm group can then be selectively removed using specific reagents like iodine (which simultaneously forms the disulfide bond) or mercury(II) acetate to yield the free thiol. nih.govacs.org This contrasts sharply with Trt-protected cysteine, where the protecting group is removed during the final TFA cleavage, leading directly to the free thiol, which is suitable for straightforward syntheses but less controlled for complex, multi-disulfide peptides. bachem.commdpi.comsci-hub.se

Another important consideration is the propensity for side reactions. Cysteine residues are prone to racemization during coupling, a problem that is particularly acute with base-mediated activation methods. sci-hub.se Research indicates that Cys(Acm) derivatives exhibit a lower tendency to racemize compared to their Cys(Trt) counterparts under such conditions. bachem.com However, the Cys(Acm) group is not without its own challenges; for instance, coupling a Fmoc-Asp(OtBu)-OH residue to a Cys(Acm) residue can increase the risk of aspartimide formation. bachem.com Furthermore, for C-terminal cysteine residues, the use of Cys(Trt) is sometimes favored over Cys(Acm) to minimize base-induced β-elimination during repeated Fmoc deprotection cycles. bachem.com

Table 1: Comparative Properties of Common Cysteine Protecting Groups in Fmoc-SPPS

| Protecting Group | Removal Conditions | Stability to TFA | Orthogonality | Key Advantages/Disadvantages |

|---|---|---|---|---|

| Acm (Acetamidomethyl) | I₂, Hg(OAc)₂, Ag(I), NCS nih.govacs.orgresearchgate.net | Stable researchgate.netnih.gov | High | Allows for peptide purification before disulfide formation; lower racemization tendency than Trt. bachem.com Risk of aspartimide formation with adjacent Asp(OtBu). bachem.com |

| Trt (Trityl) | TFA (acid-labile) mdpi.comsci-hub.se | Labile mdpi.comsci-hub.se | Low | Standard for routine synthesis; removed during final cleavage. Higher racemization risk. bachem.comsci-hub.se |

| tBu (tert-butyl) | Strong acid (e.g., HF, TFA/TIS) nih.gov | Mostly Stable (slowly cleaved) nih.gov | Moderate | More stable than Trt but can be partially removed under strong acid cleavage conditions. |

| Mmt (4-Methoxytrityl) | Dilute (1-2%) TFA bachem.comsci-hub.se | Very Labile bachem.com | High | Allows for selective on-resin deprotection and disulfide formation. |

When compared to its selenium analog, selenocysteine (Sec) , the differences in chemical reactivity become even more pronounced. Selenocysteine is more nucleophilic and has a lower pKa (~5.2) than cysteine (~8.3), meaning its selenol side chain exists predominantly as the highly reactive selenolate anion at physiological pH. mdpi.comjst.go.jp This enhanced reactivity can be advantageous, for instance in Native Chemical Ligation (NCL), where Sec-mediated ligations proceed faster than those with Cys. mdpi.comiris-biotech.de

Development of Novel Peptide Architectures and Bioactive Conformers

The strategic incorporation of Cys(Acm) residues, facilitated by reagents like this compound, is instrumental in the construction of sophisticated peptide architectures that demand precise conformational control. These architectures are often essential for achieving high biological activity and stability.

The most prominent application is in the synthesis of disulfide-rich peptides (DSRs) , a class of natural peptides like conotoxins, which rely on a specific network of disulfide bonds for their three-dimensional structure and function. mdpi.com The use of an orthogonal protecting group strategy is paramount to avoid mispairing of cysteines. By using a combination of protecting groups, such as Acm and the acid-labile Trt, chemists can selectively form one disulfide bond at a time. researchgate.net The Acm group's stability allows the full-length peptide to be assembled and purified before the first disulfide bridge is formed, significantly simplifying the process and ensuring the correct final topology. bachem.commdpi.com

This control is also critical for creating cyclic and loop-structured peptides . mdpi.com Cyclization, whether head-to-tail or side-chain-to-side-chain, imparts conformational rigidity to a peptide. mdpi.com This constrained structure can enhance binding affinity to a biological target and dramatically improve resistance to proteolytic degradation compared to linear counterparts. mdpi.commdpi.com The use of Fmoc-Cys(Acm)-OH allows for the introduction of two cysteine residues into a sequence, keeping their thiol groups dormant until after the linear chain is complete. Subsequent on-resin or in-solution deprotection of the Acm groups and oxidation generates a specific loop structure, preventing random oxidation or mispairing. researchgate.netmdpi.com